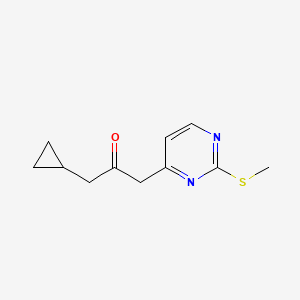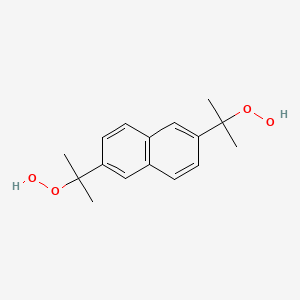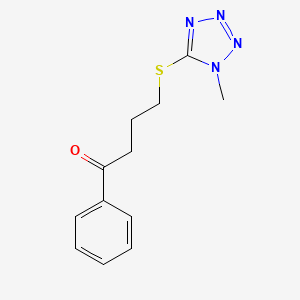
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one is a chemical compound with the molecular formula C11H14N2OS It is known for its unique structure, which includes a cyclopropyl group, a pyrimidine ring, and a methylthio substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-(methylthio)pyrimidine and 2-cyclopropyl-N-methoxy-N-methylacetamide.
Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically around -78°C.
Reagents: Lithium diisopropylamide (LDA) is used as a base to deprotonate the starting materials, facilitating the formation of the desired product.
Procedure: The reaction mixture is stirred for several hours, followed by quenching with saturated ammonium chloride solution. The organic layer is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrimidines with different functional groups.
科学的研究の応用
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The cyclopropyl group and pyrimidine ring play crucial roles in binding to the active sites of target proteins, influencing their activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
1-Cyclopropyl-3-(2-(methylsulfanyl)pyrimidin-4-yl)propan-2-one: Similar structure with a methylsulfanyl group instead of a methylthio group.
4-Methyl-2-(methylthio)pyrimidine: A precursor in the synthesis of the target compound.
2-Cyclopropyl-N-methoxy-N-methylacetamide: Another precursor used in the synthesis.
Uniqueness
1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one stands out due to its unique combination of a cyclopropyl group and a pyrimidine ring with a methylthio substituent. This structural arrangement imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
1-cyclopropyl-3-(2-methylsulfanylpyrimidin-4-yl)propan-2-one |
InChI |
InChI=1S/C11H14N2OS/c1-15-11-12-5-4-9(13-11)7-10(14)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3 |
InChIキー |
GTAWLTWRJFYRBT-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)CC(=O)CC2CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[1,3]dioxol-4-yl-hydrazine](/img/structure/B8535312.png)
![3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8535318.png)
![4-oxo-N-propan-2-yl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8535325.png)

![5-Bromo-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B8535349.png)




![6-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8535378.png)



![4-Benzyl-1,4-dihydro-pyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B8535410.png)
